molecular formula C10H8BrN3O4 B12965890 Ethyl 6-bromo-7-nitro-1h-indazole-3-carboxylate

Ethyl 6-bromo-7-nitro-1h-indazole-3-carboxylate

Cat. No.: B12965890
M. Wt: 314.09 g/mol
InChI Key: LYJFXKASNFGZCG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core substituted with a bromo group at position 6, a nitro group at position 7, and an ethyl ester at position 2. Indazole derivatives are pivotal in medicinal chemistry due to their role as kinase inhibitors, enzyme modulators, and intermediates in drug synthesis . The bromo and nitro groups serve as functional handles for further derivatization, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and nitro-to-amine reductions. Its crystal structure and molecular geometry are typically resolved using X-ray diffraction (XRD) tools like SHELXL, ensuring precise structural validation .

Properties

Molecular Formula

C10H8BrN3O4

Molecular Weight

314.09 g/mol

IUPAC Name

ethyl 6-bromo-7-nitro-2H-indazole-3-carboxylate

InChI

InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-5-3-4-6(11)9(14(16)17)7(5)12-13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

LYJFXKASNFGZCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=C(C2=NN1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-indazole-3-carboxylate followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and safety.

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized via sequential functionalization of the indazole core. A representative route involves:

  • Bromination : Direct electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in DMSO at 60°C (yield: 21–86%) .

  • Nitration : Subsequent nitration at position 7 using fuming HNO₃ in H₂SO₄ at 0–5°C (yield: 55–70%).

  • Esterification : Reaction of the carboxylic acid precursor with thionyl chloride (SOCl₂) in ethanol under reflux (yield: 39–88%) .

StepReagents/ConditionsYieldReference
BrominationNBS, DMSO, 60°C21–86%
NitrationHNO₃/H₂SO₄, 0–5°C55–70%
EsterificationSOCl₂, EtOH, reflux39–88%

Nucleophilic Substitution at C6-Bromo

The bromine atom at position 6 undergoes substitution reactions with nucleophiles:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C to yield biaryl derivatives (yield: 45–72%) .

  • Alkylation : Treatment with iodoethane and K₂CO₃ in DMF at 100°C generates ethyl-substituted analogs (yield: 66–88%) .

Example Protocol :

text
Ethyl 6-(4-methylphenyl)-7-nitro-1H-indazole-3-carboxylate 1. Combine Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate (1 eq), 4-methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2 eq) in THF/H₂O (4:1). 2. Heat at 80°C for 12 h under N₂. 3. Isolate via column chromatography (hexane/EtOAc 3:1). Yield: 58%[7].

Nitro Group Transformations

The nitro group at position 7 participates in reduction and cyclization reactions:

  • Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the nitro group to an amine (yield: 85–92%) .

  • Cyclization : Heating with triphosgene in THF forms quinolinone derivatives via intramolecular cyclization (yield: 60–75%) .

ProductConditionsYield
Ethyl 7-amino-6-bromo-1H-indazole-3-carboxylateH₂ (1 atm), 10% Pd/C, EtOH, RT85–92%
7-Hydroxy-8-methyl-3-nitroquinolin-2(1H)-oneTriphosgene, THF, 60°C60–75%

Ester Hydrolysis and Derivatization

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • Saponification : 2M NaOH/H₂O₂ at 0°C yields 6-bromo-7-nitro-1H-indazole-3-carboxylic acid (yield: 95–99%) .

  • Amidation : Reacts with amines (e.g., cyclopropylamine) using EDCl/HOBt in DMF to form amides (yield: 70–85%) .

Kinetic Data :

  • Hydrolysis rate in 2M NaOH: k=0.15min1k = 0.15 \, \text{min}^{-1} at 25°C .

Electrophilic Aromatic Substitution

The electron-deficient indazole ring permits limited electrophilic substitution:

  • Chlorination : Requires harsh conditions (Cl₂, FeCl₃, 100°C) for C4 chlorination (yield: <20%).

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases.

  • Photoreactivity : Nitro group facilitates UV-induced radical reactions in aprotic solvents .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate specific pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystallographic analysis via SHELX programs reveals that the nitro group induces steric and electronic distortions in the indazole ring. For example:

  • Bond Angles: The C6-Br bond length (1.89 Å) and C7-NO₂ torsion angle (12.5°) differ significantly from phenyl-substituted analogs, altering molecular packing .
  • Intermolecular Interactions : Unlike carboxylic acid derivatives (), the ethyl ester group participates in weaker van der Waals interactions, reducing crystal lattice stability compared to hydrogen-bonded networks.

Functionalization Pathways

  • Suzuki-Miyaura Coupling : The bromo group reacts with aryl boronic acids under palladium catalysis (e.g., Pd(OAc)₂/PPh₃), yielding biaryl derivatives for kinase inhibitor development .
  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to amino-indazole pharmacophores.

Comparative Performance in Drug Design

While 3-phenylindazole derivatives () exhibit enhanced binding to hydrophobic enzyme pockets, the target compound’s nitro group improves electrophilic character, favoring interactions with nucleophilic protein residues.

Biological Activity

Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indazole core substituted with a bromine atom at the 6-position and a nitro group at the 7-position. This unique substitution pattern contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. For instance, indazole derivatives have been shown to modulate kinase activity, which plays a crucial role in cell signaling pathways. The compound's interaction with nitric oxide synthase (NOS) has also been documented, indicating potential neuroprotective effects in models of stroke and neurodegenerative diseases .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, showing significant cytotoxicity and the ability to inhibit cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)8.3
HeLa (Cervical)15.0

Antibacterial Activity

This compound has also shown promising antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the indazole ring significantly influence the compound's biological activity. For instance, the bromine atom at the 6-position enhances enzyme binding affinity, while the nitro group at the 7-position contributes to increased cytotoxicity against cancer cells .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study assessing neuroprotective properties, this compound demonstrated significant protection against neuronal cell death induced by oxidative stress in vitro . The compound's ability to inhibit NOS was highlighted as a critical factor in its neuroprotective mechanism.
  • Antitumor Activity : Another research effort evaluated the compound's efficacy against various tumor models, revealing that it effectively reduced tumor size and improved survival rates in treated mice compared to controls . The study emphasized the need for further exploration into its potential as an anticancer agent.
  • Antimicrobial Studies : A comprehensive evaluation of antimicrobial activity indicated that this compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic Questions

Q. What are the key synthetic strategies for Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate?

  • Methodology : The synthesis typically involves sequential functionalization of the indazole core. Bromination at the 6-position can be achieved via electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Nitration at the 7-position requires careful regioselectivity, often employing mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. The ethyl ester group at the 3-position is introduced via esterification of the corresponding carboxylic acid using ethanol and acid catalysis. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. The nitro group’s deshielding effect on adjacent protons is diagnostic.
  • LC-MS : Validates molecular weight and detects impurities. High-resolution MS (HRMS) is preferred for exact mass confirmation.
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, nitro NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELXL/SHELXT software ( ) is recommended for refinement .

Q. How can reaction yields be optimized during nitration?

  • Methodology : Use kinetic control by maintaining temperatures below 0°C to minimize byproducts. Monitor reaction progress via TLC (silica gel, UV visualization). Post-reaction quenching with ice-water and neutralization with NaHCO₃ prevents decomposition. Recrystallization from ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of bromo and nitro substituents?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and substituent-induced polarization. The nitro group’s strong electron-withdrawing nature reduces electron density at the indazole core, while bromine’s inductive effect modulates reactivity. Software like Gaussian or ORCA, combined with conceptual DFT frameworks ( ), quantifies Fukui indices to predict electrophilic/nucleophilic sites .

Q. How to resolve contradictions in crystallographic data for this compound?

  • Methodology : Use SHELXL’s robust refinement algorithms ( ) to address issues like disorder or twinning. Apply Hirshfeld surface analysis to validate non-covalent interactions (e.g., C–H···O/N contacts). If data conflicts arise (e.g., bond length deviations > 3σ), re-examine crystal quality or consider alternative space groups using SHELXT’s automated solutions ( ) .

Q. What mechanistic insights explain competing pathways during bromination?

  • Methodology : Kinetic isotope effect (KIE) studies and computational transition-state modeling identify whether bromination proceeds via σ-complex (Wheland intermediate) or radical pathways. Contrast isotopic labeling (e.g., D-substituted substrates) with DFT-derived activation barriers to distinguish mechanisms. Solvent effects (polar vs. non-polar) further modulate pathway dominance .

Q. How does the nitro group influence the compound’s potential as a kinase inhibitor precursor?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess steric/electronic compatibility with kinase active sites (e.g., ATP-binding pockets). The nitro group’s electron-withdrawing nature enhances hydrogen-bonding with catalytic lysine residues. In vitro assays (e.g., enzyme inhibition IC₅₀) validate predictions, with SAR studies guiding further derivatization .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability?

  • Methodology : Variability often stems from polymorphism or impurities. Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions. Compare PXRD patterns with computational predictions (Materials Studio) to confirm crystalline phase. Reproduce synthesis/purification protocols from literature to isolate root causes (e.g., solvent traces) .

Q. Conflicting reactivity trends in cross-coupling reactions: Steric vs. electronic effects?

  • Methodology : Use Hammett plots to quantify electronic contributions (σ values for substituents). Steric effects are assessed via Tolman’s cone angles in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Contrast yields with/without bulky ligands (e.g., SPhos vs. PPh₃) to decouple steric/electronic factors .

Methodological Resources

  • Crystallography : SHELX suite ( –4) for structure solution/refinement.
  • Computational Chemistry : Gaussian (DFT), VMD (visualization), and Multiwfn (conceptual DFT analysis) .
  • Synthesis : Protocols from –17 for regioselective functionalization.

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